4-Hydroxyphenyl 4-allyloxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl) 4-prop-2-enoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-11-19-14-7-3-12(4-8-14)16(18)20-15-9-5-13(17)6-10-15/h2-10,17H,1,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFJRUGSYMIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571801 | |
| Record name | 4-Hydroxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128422-75-3 | |
| Record name | 4-Hydroxyphenyl 4-(2-propen-1-yloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128422-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-propen-1-yloxy)-;4-Hydroxyphenyl 4-allyloxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Hydroxyphenyl 4 Allyloxybenzoate and Its Analogues
Classical Esterification Protocols
The formation of the ester bond between a carboxylic acid and a phenol (B47542) is a cornerstone of organic synthesis. For 4-hydroxyphenyl 4-allyloxybenzoate, this involves the reaction of 4-allyloxybenzoic acid with hydroquinone (B1673460). Several methods can be employed, each with its own advantages and limitations.
Fischer Esterification Variants
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or in this case, a phenol). usm.my The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, or an excess of one of the reactants is used. usm.my In the context of synthesizing this compound, this would involve the direct reaction of 4-allyloxybenzoic acid with hydroquinone in the presence of a strong acid catalyst.
A patented process for a closely related compound, (4-hydroxyphenyl)-4-hydroxy-benzoate, utilizes the esterification of p-hydroxybenzoic acid and hydroquinone. google.com This process is carried out in a reaction medium where the reactants are largely dispersed, using a combination of boric acid and concentrated sulfuric acid as the catalyst. google.com This approach can be adapted for 4-allyloxybenzoic acid. The reaction temperature and the method of water removal are critical parameters to optimize for achieving a high yield.
Table 1: Representative Fischer Esterification Conditions
| Reactant A | Reactant B | Catalyst | Solvent | Key Conditions |
| 4-allyloxybenzoic acid | Hydroquinone | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Toluene, Cyclohexane | Azeotropic removal of water using a Dean-Stark apparatus |
| 4-allyloxybenzoic acid | Hydroquinone | Boric Acid (H₃BO₃) and Sulfuric Acid (H₂SO₄) | High-boiling inert solvent | Dispersion of reactants, elevated temperatures |
Coupling Agent-Mediated Strategies
To circumvent the often harsh conditions of Fischer esterification and to achieve higher yields under milder conditions, coupling agents are frequently employed. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for sterically hindered substrates and is conducted at or below room temperature, which helps in preventing side reactions. wikipedia.org
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt that is readily attacked by the nucleophilic hydroxyl group of hydroquinone. organic-chemistry.org The main byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents and can be easily removed by filtration. wikipedia.org
Table 2: Steglich Esterification for this compound
| Reactant A | Reactant B | Coupling Agent | Catalyst | Solvent | Temperature |
| 4-allyloxybenzoic acid | Hydroquinone | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature |
This methodology has been successfully applied to the synthesis of various esters, including those of natural products, highlighting its versatility and efficiency. nih.gov
Acyl Chloride Routes
Another effective method for ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. 4-allyloxybenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 4-allyloxybenzoyl chloride. This highly electrophilic intermediate then readily reacts with hydroquinone in the presence of a base, typically a tertiary amine like pyridine (B92270) or triethylamine (B128534), to yield the desired ester. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. This method is generally high-yielding and proceeds under mild conditions.
Selective Allylation Reactions
The introduction of the allyl group onto the phenolic oxygen is a critical step, which can be performed either before or after the esterification.
O-Allylation of Phenolic Hydroxyl Groups
The synthesis of the precursor, 4-allyloxybenzoic acid, involves the selective O-allylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This reaction is a classic example of the Williamson ether synthesis. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion, which then attacks an allyl halide.
Reagent Selection and Reaction Conditions (e.g., Allyl Bromide with K₂CO₃)
A common and practical method for the O-allylation of phenols involves the use of allyl bromide as the allyl source and potassium carbonate (K₂CO₃) as the base. organic-chemistry.org Potassium carbonate is a mild and inexpensive base, making it suitable for large-scale synthesis. The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.
For the synthesis of 4-allyloxybenzoic acid, ethyl 4-hydroxybenzoate (B8730719) is often used as the starting material to protect the carboxylic acid functionality. After the allylation of the phenolic hydroxyl group, the ethyl ester is hydrolyzed under basic conditions to yield 4-allyloxybenzoic acid.
Table 3: Typical Conditions for O-Allylation
| Substrate | Reagent | Base | Solvent | Temperature |
| Ethyl 4-hydroxybenzoate | Allyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux |
| 4-Hydroxyphenyl benzoate (B1203000) | Allyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux |
The selective allylation of one of the hydroxyl groups of hydroquinone can be more challenging due to the presence of two reactive sites. Careful control of stoichiometry and reaction conditions is necessary to favor mono-allylation and minimize the formation of the di-allylated byproduct.
Convergent and Linear Synthesis Strategies
The construction of this compound can be strategically dissected into either a linear or a convergent synthesis. nih.gov
Linear Synthesis: In a linear approach, the synthesis proceeds in a sequential manner, starting from a single precursor that is progressively modified. A plausible linear synthesis of this compound would begin with a readily available starting material like 4-hydroxybenzoic acid. The synthesis would involve the following key transformations:
Allylation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is first etherified using an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. This step yields the intermediate, 4-allyloxybenzoic acid. rsc.org
Activation: The carboxylic acid group of 4-allyloxybenzoic acid is then activated to facilitate esterification. This can be achieved by converting it to a more reactive species like an acid chloride or by using coupling agents.
Esterification: The activated 4-allyloxybenzoic acid is subsequently reacted with hydroquinone to form the final product, this compound.
The convergent approach would involve two separate synthetic pathways:
Fragment A Synthesis: The preparation of 4-allyloxybenzoic acid from 4-hydroxybenzoic acid, as described in the linear approach. rsc.org
Fragment B: The second fragment is hydroquinone, which is commercially available.
The final step is the coupling of these two fragments via an esterification reaction. This approach allows for the optimization and purification of each fragment independently before the final assembly, which can simplify the purification of the final product.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in the efficient synthesis of this compound, particularly in the crucial esterification step. Various catalytic systems, ranging from traditional acid catalysts to more modern and sustainable options, can be employed.
Homogeneous Acid Catalysis: Traditional esterification reactions often utilize strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. dergipark.org.trresearchgate.net For the synthesis of analogous compounds like 4-hydroxyphenyl 4-hydroxybenzoate, a combination of sulfuric acid and boric acid has been shown to be effective. google.comprepchem.com These catalysts protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Heterogeneous Solid Acid Catalysis: To overcome the drawbacks of homogeneous catalysts, such as corrosion and difficult separation, heterogeneous solid acid catalysts have been developed. dergipark.org.tr These include:
Modified Clays: Montmorillonite K10, a type of clay, can be activated with phosphoric acid to create a solid acid catalyst that has been successfully used for the esterification of substituted benzoic acids. ijstr.org
Ion Exchange Resins: Resins like Amberlyst-15, which are polystyrene-based sulfonic acids, serve as effective and easily removable catalysts for esterification reactions. dergipark.org.trresearchgate.net
Enzymatic Catalysis: A greener and highly selective alternative is the use of enzymes. Lipases, such as Novozym 435, are commercially available and can catalyze esterification reactions under mild conditions. researchgate.net This approach avoids the use of harsh chemicals and can lead to high purity products.
Other Catalytic Systems:
Deep Eutectic Solvents (DES): A mixture of a hydrogen bond donor like p-toluenesulfonic acid and a hydrogen bond acceptor can act as both a solvent and a catalyst for esterification. dergipark.org.tr
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): This combination is a highly effective coupling system for esterification, particularly for forming esters from less reactive substrates. rsc.org
The choice of catalyst depends on factors such as reaction scale, desired purity, and environmental considerations.
Yield Optimization and Purity Enhancement Techniques
Maximizing the yield and ensuring the high purity of this compound are critical for its application. Several techniques can be employed throughout the synthetic process to achieve these goals.
Yield Optimization:
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reactant stoichiometry is crucial. For instance, in the synthesis of related esters, controlling the temperature during esterification can significantly impact the yield. dergipark.org.tr
Removal of Water: Esterification is a reversible reaction. To drive the equilibrium towards the product side, the water formed during the reaction is typically removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent. prepchem.com
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction rate and, consequently, the yield. For solid catalysts, factors like pore size and surface acidity are important. ijstr.org
Purity Enhancement:
Recrystallization: This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Chromatography: Column chromatography is a powerful method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase for the purification of such aromatic esters. rsc.org
Washing: The crude product can be washed with various solutions to remove specific impurities. For example, washing with a dilute sodium bicarbonate solution can remove any unreacted carboxylic acid, while washing with water can remove water-soluble impurities. google.comprepchem.com
Use of High-Purity Starting Materials: The purity of the final product is directly influenced by the purity of the starting materials. Using highly purified 4-allyloxybenzoic acid and hydroquinone will minimize the formation of impurities.
A patent for the synthesis of the closely related 4-hydroxyphenyl 4-hydroxybenzoate reports a yield of 98.5% through a process involving reaction in an inert solvent with azeotropic removal of water, followed by filtration and washing of the crystallized product. google.comprepchem.com
| Technique | Purpose | Application in Synthesis |
| Azeotropic Distillation | Yield Optimization | Removal of water during esterification to shift equilibrium towards product formation. prepchem.com |
| Column Chromatography | Purity Enhancement | Separation of this compound from byproducts and unreacted starting materials. rsc.org |
| Recrystallization | Purity Enhancement | Final purification of the solid product to obtain high-purity crystals. |
| Aqueous Washing | Purity Enhancement | Removal of acidic impurities (e.g., with NaHCO₃ solution) and water-soluble byproducts. google.comprepchem.com |
Advanced Spectroscopic and Analytical Characterization of 4 Hydroxyphenyl 4 Allyloxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique in organic chemistry for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For 4-Hydroxyphenyl 4-allyloxybenzoate, the spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the allyl group.
The protons on the 4-allyloxybenzoate ring (labeled A, B) and the 4-hydroxyphenyl ring (labeled C, D) typically appear as doublets due to coupling with their ortho neighbors. The allyl group protons present a more complex system: a doublet of triplets for the methylene (B1212753) group adjacent to the oxygen (OCH₂), a multiplet for the internal vinyl proton (=CH-), and two distinct signals for the terminal vinyl protons (=CH₂), all showing characteristic coupling patterns. The phenolic hydroxyl (-OH) proton will appear as a singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-A | Allyloxybenzoate ring (ortho to C=O) | ~8.0 | Doublet |
| H-B | Allyloxybenzoate ring (ortho to O-allyl) | ~7.0 | Doublet |
| H-C | Hydroxyphenyl ring (ortho to O-ester) | ~7.2 | Doublet |
| H-D | Hydroxyphenyl ring (ortho to OH) | ~6.9 | Doublet |
| H-E | -O-CH₂ -CH=CH₂ | ~4.6 | Doublet of Triplets |
| H-F | -O-CH₂-CH =CH₂ | ~6.0 | Multiplet |
| H-G (trans) | -O-CH₂-CH=CH₂ | ~5.4 | Doublet of Triplets |
| H-G (cis) | -O-CH₂-CH=CH₂ | ~5.3 | Doublet of Triplets |
Note: Predicted values are based on standard functional group ranges and data from analogous structures like heptyl 4-hydroxybenzoate (B8730719) and other aryl-allyl ethers. Actual experimental values may vary based on solvent and concentration. chemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the symmetry in the para-substituted rings, fewer signals than the total number of carbons are expected. Key signals include the ester carbonyl carbon, the aromatic carbons (distinguishing between those bonded to oxygen, the ester, or hydrogen), and the three distinct carbons of the allyl group. Data from related compounds such as 4-hydroxybenzoic acid provides a basis for assigning the aromatic carbon signals. hmdb.cachemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | C =O | ~165 |
| C-2 | Allyloxybenzoate ring (C -O-allyl) | ~163 |
| C-3 | Allyloxybenzoate ring (C -H, ortho to O-allyl) | ~114 |
| C-4 | Allyloxybenzoate ring (C -H, ortho to C=O) | ~132 |
| C-5 | Allyloxybenzoate ring (C -C=O) | ~122 |
| C-6 | Hydroxyphenyl ring (C -O-ester) | ~148 |
| C-7 | Hydroxyphenyl ring (C -H, ortho to O-ester) | ~122 |
| C-8 | Hydroxyphenyl ring (C -H, ortho to OH) | ~116 |
| C-9 | Hydroxyphenyl ring (C -OH) | ~158 |
| C-10 | -O-CH₂ -CH=CH₂ | ~69 |
| C-11 | -O-CH₂-CH =CH₂ | ~132 |
Note: Predicted values are based on standard functional group ranges and data from analogous structures. hmdb.cachemicalbook.comhmdb.ca The assignments for C-3/C-4 and C-7/C-8 are interchangeable without further 2D data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. science.govyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Key expected correlations for this compound would be between the ortho-protons on each aromatic ring (H-A with H-B; H-C with H-D) and throughout the entire allyl spin system (H-E with H-F, H-F with H-G, and H-E with H-G).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing definitive C-H bond correlations. sdsu.educolumbia.edu For example, it would show cross-peaks between H-A and C-4, H-B and C-3, H-E and C-10, H-F and C-11, and H-G and C-12, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together the molecular skeleton, as it shows correlations between protons and carbons separated by two or three bonds. columbia.edu For this compound, HMBC is essential to connect the different fragments. Key correlations would include:
From the allylic protons (H-E) to the ether-linked aromatic carbon (C-2).
From the aromatic protons H-A to the ester carbonyl carbon (C-1).
From the aromatic protons H-C to the ester carbonyl carbon (C-1), confirming the ester linkage.
Table 3: Expected Key 2D NMR Correlations
| Experiment | Proton Signal | Correlated Nucleus (¹H or ¹³C) | Structural Information Confirmed |
|---|---|---|---|
| COSY | H-A (~8.0 ppm) | H-B (~7.0 ppm) | Ortho relationship on benzoate (B1203000) ring |
| COSY | H-F (~6.0 ppm) | H-E (~4.6 ppm) & H-G (~5.4/5.3 ppm) | Connectivity within the allyl group |
| HSQC | H-E (~4.6 ppm) | C-10 (~69 ppm) | Direct C-H bond of the allylic methylene |
| HMBC | H-E (~4.6 ppm) | C-2 (~163 ppm) & C-11 (~132 ppm) | Linkage of allyl group to benzoate oxygen |
| HMBC | H-A (~8.0 ppm) | C-1 (~165 ppm) & C-5 (~122 ppm) | Proximity of H-A to the carbonyl group |
| HMBC | H-C (~7.2 ppm) | C-1 (~165 ppm) & C-9 (~158 ppm) | Linkage of hydroxyphenyl ring to ester oxygen |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the functional groups present in a compound. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range. researchgate.netnih.gov For this compound, the spectrum would be dominated by absorptions from the hydroxyl, carbonyl, ether, and aromatic functionalities. The spectrum of a related compound, 4-hydroxybenzoic acid, shows characteristic peaks for the phenolic -OH and carboxylic acid C=O groups, which serve as a reference. researchgate.net
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400-3200 | O-H Stretch (broad) | Phenolic -OH |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (allyl CH₂) |
| ~1720-1700 | C=O Stretch (strong) | Ester Carbonyl |
| ~1640 | C=C Stretch | Alkene (Allyl group) |
| ~1605, ~1510 | C=C Stretch | Aromatic Rings |
| ~1250, ~1100 | C-O Stretch (asymmetric & symmetric) | Ester & Aryl Ether |
| ~990, ~920 | =C-H Bend (out-of-plane) | Alkene (Allyl group) |
Note: Values are typical ranges. The broadness of the O-H stretch is due to hydrogen bonding.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.netalbany.edu While FT-IR is sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. researchgate.net It is an excellent tool for analyzing the carbon skeleton of molecules. pageplace.de
For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes and the C=C stretching of the allyl group. These symmetric vibrations often produce sharp and intense peaks in the Raman spectrum, providing a clear fingerprint of the molecule's backbone structure. researchgate.net
Table 5: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1640 | C=C Stretch (strong) | Alkene (Allyl group) |
| ~1610 | Ring Breathing Mode (strong) | Aromatic Rings |
| ~1590 | Ring Breathing Mode | Aromatic Rings |
| ~1320-1280 | C-H Bending / Ring Modes | Aromatic/Aliphatic |
| ~1170 | C-H in-plane bend | Aromatic Rings |
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxybenzaldehyde |
| 4-hydroxybenzoic acid |
| heptyl 4-hydroxybenzoate |
Electronic Spectroscopy for Chromophore Characterization
Electronic spectroscopy serves as a fundamental tool for elucidating the electronic transitions and chromophoric nature of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The study of 4-hydroxybenzoic acid, a related compound, through UV-Vis spectroscopy provides foundational knowledge. In a neutral condition, 4-hydroxybenzoic acid exhibits specific absorption characteristics. While direct UV-Vis data for this compound is not extensively detailed in the provided search results, the analysis of its core components, such as 4-hydroxybenzoic acid, is instructive. The UV-Vis spectrum of 4-hydroxybenzoic acid is available and serves as a reference for understanding the electronic behavior of its derivatives. spectrabase.com The aromatic nature of these compounds suggests that they will exhibit absorption bands in the UV region, which can be influenced by solvent polarity and pH.
Fluorescence Spectroscopy Emissions
Time-resolved laser-induced fluorescence spectroscopy has been employed to study the excited-state proton transfer of compounds like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. nih.gov This technique reveals that in aqueous media, the fluorescence properties are pH-dependent. nih.gov In the excited state, these molecules can exhibit different dissociation properties compared to their ground state, leading to the formation of new transient species. nih.gov These excited-state species are detectable by their unique absorption and fluorescence spectra. nih.gov This suggests that this compound would also likely display interesting fluorescence behavior, influenced by its molecular structure and environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its related structures. For instance, the GC-MS analysis of 4-hydroxybenzoic acid shows a distinct molecular ion peak at m/z 138, which corresponds to its molecular formula of C7H6O3. researchgate.net This information is crucial for confirming the identity of the compound. Advanced techniques like nano ultra-performance liquid chromatography coupled with an LTQ Orbitrap mass spectrometer have been utilized to identify metabolites of 4-hydroxybenzoates. nih.govresearchgate.net This approach allows for the high-throughput screening and identification of related compounds in various samples. nih.govresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 4-hydroxybenzoic acid and related compounds. A simple and robust isocratic HPLC method has been developed to separate various aromatic acids, including 4-hydroxybenzoic acid, on an Amaze TR HPLC column. helixchrom.com This method achieves baseline separation within five minutes, demonstrating its efficiency. helixchrom.com For quantification, a validated RP-HPLC method can determine 4-hydroxybenzoic acid with a limit of quantification (LOQ) of 0.5033 μg/mL and a limit of detection (LOD) of 0.1007 μg/mL. longdom.org The detector response is linear over a concentration range of 0.5033 μg/mL to 4.0264 μg/mL. longdom.org Such methods are crucial for quality control and purity assessment in various applications. longdom.orgresearchgate.net
Table 1: HPLC Method Parameters for 4-Hydroxybenzoic Acid Analysis
| Parameter | Value | Reference |
| Column | Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm) | longdom.org |
| Mobile Phase A | 0.1% Phosphoric acid buffer | longdom.org |
| Mobile Phase B | 100% Acetonitrile | longdom.org |
| Detection Wavelength | 230 nm | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.org |
| Retention Time | 11.78 min | longdom.org |
| LOD | 0.1007 μg/mL | longdom.org |
| LOQ | 0.5033 μg/mL | longdom.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital analytical tool for the characterization of 4-hydroxybenzoic acid and its derivatives. The GC-MS spectrum of 4-hydroxybenzoic acid prominently displays a molecular ion peak at an m/z of 138. researchgate.net This technique is particularly useful for identifying and quantifying these compounds in various matrices. While most methods focus on liquid chromatography, GC-MS has been successfully used for the determination of related compounds like warfarin (B611796) and its hydroxylated metabolites after derivatization. nih.gov This indicates the potential of GC-MS for the analysis of this compound, likely requiring a derivatization step to enhance volatility and thermal stability.
Gel Permeation Chromatography (GPC) for Polymeric Forms
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray diffraction techniques are indispensable for elucidating the crystalline structure and phase composition of this compound and its derivatives.
Single Crystal X-ray Diffraction (SCXRD) provides the most precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a derivative, 3-hydroxy-4-methoxybenzaldehyde, SCXRD analysis revealed a monoclinic crystal system with the centrosymmetric space group P21/c. nih.gov The determined lattice parameters were a = 6.37 Å, b = 13.34 Å, and c = 8.51 Å, with α = γ = 90° and β = 97.44°. nih.gov This level of detail allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. Similarly, SCXRD has been used to confirm the structures of various complex organic molecules, such as benzimidazole (B57391) thiourea (B124793) derivatives and 1,5-benzodiazepin-2-one (B1260877) derivatives. mdpi.comnih.gov
Table 1: Crystallographic Data for a 4-Hydroxyphenyl Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.37 |
| b (Å) | 13.34 |
| c (Å) | 8.51 |
| α (°) | 90 |
| β (°) | 97.44 |
| γ (°) | 90 |
Data obtained for 3-hydroxy-4-methoxybenzaldehyde, a related compound. nih.gov
Thermal Analysis in Phase Transition and Transformation Studies
Thermal analysis techniques are crucial for investigating the phase transitions, thermal stability, and decomposition behavior of this compound and its derivatives.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For instance, a derivative of this compound, 4-n-butyloxyphenyl 4′-hydroxybenzoate, was investigated by DSC to study its thermal transitions. researchgate.net In the case of poly(arylene ether benzoxazole)s, DSC revealed glass transition temperatures ranging from 204 to 275°C. kpi.ua For a series of DGEBA-based thermosets containing a phosphorus-containing bisphenol, DSC was used to determine their glass transition temperatures. nih.gov Similarly, copolyesters based on 4′-hydroxybiphenyl-3-carboxylic and 3-hydroxybenzoic acids exhibited glass transition temperatures that increased with the incorporation of biphenyl (B1667301) units. nih.gov
Table 2: Thermal Transition Data for Related Polymers
| Polymer System | Transition | Temperature (°C) |
|---|---|---|
| Poly(arylene ether benzoxazole)s | Glass Transition (Tg) | 204 - 275 |
| Copolyesters of 4-hydroxybenzoic acid and 4,4′-biphenol terephthalate | Glass Transition (Tg) | up to 180 |
Data sourced from studies on analogous polymer systems. kpi.uanih.gov
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For poly(arylene ether benzoxazole)s, TGA showed a 5% weight loss occurring at approximately 450-500°C in air and 475-530°C in nitrogen, indicating high thermal stability. kpi.ua In a study of DGEBA-based thermosets, TGA revealed that the decomposition rate of the epoxy thermosets decreased with increasing content of a phosphorus-containing bisphenol, leading to higher char yields at 700°C. nih.gov The analysis of copolyesters based on 4′-hydroxybiphenyl-3-carboxylic and 3-hydroxybenzoic acids also utilized TGA to assess their thermal stability in both air and an inert atmosphere. nih.gov
Table 3: Decomposition Temperatures for Related Polymers
| Polymer System | Atmosphere | Temperature for 5% Weight Loss (°C) |
|---|---|---|
| Poly(arylene ether benzoxazole)s | Air | ~450 - 500 |
| Poly(arylene ether benzoxazole)s | Nitrogen | ~475 - 530 |
Data reflects the high thermal stability of these related polymer systems. kpi.ua
Microscopic and Morphological Investigations
The microscopic and morphological characterization of "this compound" and its derivatives provides critical insights into their structural organization, from the molecular level to the macroscopic scale. Techniques such as polarizing optical microscopy, scanning electron microscopy, transmission electron microscopy, and dynamic light scattering are instrumental in elucidating the form, structure, and behavior of these compounds, particularly for applications in materials science and liquid crystals.
Polarizing Optical Microscopy (POM) for Anisotropic Textures
Polarizing Optical Microscopy (POM) is a fundamental technique for identifying and characterizing the anisotropic textures of liquid crystalline (LC) materials. In an LC phase, molecules exhibit a degree of orientational order, making them birefringent. When viewed between crossed polarizers, these materials display characteristic textures that are unique to their specific mesophase (e.g., nematic, smectic, cholesteric).
For derivatives of 4-allyloxybenzoic acid, POM is essential for determining their mesomorphic properties. The investigation of homologous series, where the alkyl chain length is varied, often reveals different liquid crystal phases and transition temperatures. For instance, in series of esters derived from 4-alkoxybenzoic acids, nematic and smectic phases are commonly observed. nih.govresearchgate.net The transition from the crystalline solid to a mesophase and finally to an isotropic liquid upon heating can be precisely monitored using a POM equipped with a hot stage.
Researchers identify the type of mesophase by observing the specific textures that form upon cooling from the isotropic melt. A nematic phase, the least ordered mesophase, is often characterized by a "threaded" or "schlieren" texture. researchgate.net More ordered smectic phases exhibit different textures, such as focal conic or fan-like patterns.
For example, a study on a homologous series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl esters showed that all mesomorphic members of the series were enantiotropically nematic. derpharmachemica.com Similarly, another series of mesogens, 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate, displayed enantiotropic nematic properties for homologues with longer alkyl chains (C6 to C16), while those with shorter chains were non-mesogenic. researchgate.net These studies determine the transition temperatures and the stability of the mesophases, which are crucial for the potential application of these materials in display devices. nih.govresearchgate.net
Table 1: Representative Mesomorphic Properties of a Homologous Ester Series Determined by POM
| Alkyl Group | Transition | Temperature (°C) | Mesophase Texture |
| Hexyl (C6) | Solid → Nematic | 186.0 | Threaded |
| Nematic → Isotropic | 195.0 | - | |
| Octyl (C8) | Solid → Nematic | 180.0 | Threaded/Schlieren |
| Nematic → Isotropic | 198.0 | - | |
| Decyl (C10) | Solid → Nematic | 175.0 | Schlieren |
| Nematic → Isotropic | 196.0 | - | |
| Dodecyl (C12) | Solid → Nematic | 172.0 | Threaded |
| Nematic → Isotropic | 192.0 | - |
This table is a representative example based on findings for similar homologous series of alkoxybenzoic acid esters. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. An electron beam is scanned across the sample's surface, and the resulting interactions produce signals that are used to generate an image. SEM provides detailed information about surface texture, porosity, and the shape and size of constituent particles.
In the context of "this compound" and its derivatives, SEM could be employed to study the morphology of the crystalline powder, thin films, or composites incorporating these compounds. For example, if the compound is used to create a polymer network, SEM can reveal the surface structure and porosity of the resulting material. The morphology of these surfaces can be critical for applications such as separation membranes or biomaterials, where surface interactions are key.
Transmission Electron Microscopy (TEM) for Nanoscale Structures
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of nanoscale structures within a material. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. This technique is indispensable for characterizing the size, shape, and distribution of nanoparticles, as well as the internal structure of materials. researchgate.net
For derivatives of "this compound," TEM would be the technique of choice for investigating any nanoscale self-assembly or for characterizing nanoparticles formulated with or functionalized by these molecules. For example, if the compound is used as a surfactant or capping agent in the synthesis of nanoparticles, TEM can directly visualize the resulting particles, confirming their dimensions and morphology. researchgate.net
In studies involving nanoparticles, TEM images often reveal uniform, spherical conformations. researchgate.net The ability to observe individual particles allows for a direct measurement of their size distribution, which can then be compared with data from other techniques like Dynamic Light Scattering.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles or molecules in a liquid suspension. researchgate.net The method is based on the principle of Brownian motion; smaller particles move more rapidly in a fluid than larger ones. By illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein relationship. youtube.com
DLS is particularly useful for characterizing nanoparticles, colloids, and aggregates in solution. nih.govnih.gov For "this compound" and its derivatives, DLS would be applied to study their behavior in solution, such as the formation of aggregates or their use in creating nanostructured systems like micelles or nanoparticles. nih.gov The technique provides the mean hydrodynamic diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net A low PDI value signifies a monodisperse or uniform sample. researchgate.net
DLS is a rapid and reliable method for assessing the quality and stability of colloidal suspensions. nih.gov For example, it can be used to monitor how changes in concentration, pH, or temperature affect particle size and aggregation.
Table 2: Illustrative DLS and TEM Data for Characterized Nanoparticles
| Sample | Mean Hydrodynamic Diameter (d.nm) (DLS) | Polydispersity Index (PDI) (DLS) | Particle Size (nm) (TEM) |
| Unfunctionalized Nanoparticles | 265 | 0.107 | ~250 |
| Functionalized Nanoparticles | 285 | 0.045 | ~270 |
This table is based on representative data for functionalized polymeric nanoparticles, illustrating the type of information obtained from DLS and TEM. researchgate.net
Chemical Reactivity and Mechanistic Studies of 4 Hydroxyphenyl 4 Allyloxybenzoate
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) on one of the aromatic rings is a key site for various chemical transformations. Its reactivity is influenced by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution. The acidity of the phenolic proton allows for reactions typical of phenols.
One of the primary reactions involving the phenolic hydroxyl group is esterification . It can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a suitable catalyst to form a new ester linkage. This reaction is fundamental in synthesizing more complex molecules and polymers. For instance, the reaction with an acyl chloride, like benzoyl chloride, would yield a diester. The general scheme for this reaction is as follows:
HO-Ar-O-CO-Ar'-allyl + R-COCl → R-COO-Ar-O-CO-Ar'-allyl + HCl
Another important reaction is etherification , where the phenolic hydroxyl group reacts with an alkyl halide or a similar alkylating agent in the presence of a base. This Williamson ether synthesis converts the hydroxyl group into an ether linkage. For example, reacting 4-Hydroxyphenyl 4-allyloxybenzoate with methyl iodide in the presence of a base like sodium hydride would yield the corresponding methyl ether.
The phenolic hydroxyl group also plays a crucial role in polymerization processes. It can act as a monomer in the synthesis of polyesters and polycarbonates. For example, it can be used in the production of linear polycarbonates. google.com
Reactivity of the Allyloxy Moiety
The allyloxy group (-O-CH2-CH=CH2) is another highly reactive site in the this compound molecule. The presence of the double bond in the allyl group allows for a variety of addition and polymerization reactions.
The allyl group can undergo free-radical polymerization . This process is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator decomposes upon heating or UV irradiation to generate free radicals, which then attack the double bond of the allyl group, initiating a chain reaction.
The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. During propagation, the newly formed radical adds to another monomer molecule, extending the polymer chain. Termination can occur through various mechanisms, such as radical coupling or disproportionation. The presence of inhibitors, such as certain nitro compounds or quinones, can terminate the chain reaction by deactivating the active radical ends. nih.gov
Hydrosilylation is a significant addition reaction of the allyloxy group. In this reaction, a silicon-hydride bond adds across the carbon-carbon double bond in the presence of a catalyst, typically a platinum complex like Karstedt's or Speier's catalyst. This reaction is highly efficient and is widely used to incorporate silicon-containing moieties into organic molecules, leading to the formation of organosilicon compounds with modified properties.
Other addition reactions at the double bond include halogenation (addition of halogens like Br2 or Cl2), hydrohalogenation (addition of HBr or HCl), and epoxidation (formation of an epoxide ring using a peroxy acid like m-CPBA).
The bifunctionality of this compound, with its reactive phenolic hydroxyl and allyloxy groups, makes it an excellent candidate for crosslinking and the formation of three-dimensional polymer networks. The allyloxy groups can be polymerized or copolymerized with other vinyl monomers to form linear or branched polymers. Subsequently, the phenolic hydroxyl groups can be reacted to create crosslinks between the polymer chains.
Alternatively, the molecule can be used as a crosslinking agent itself. For instance, in a polymer matrix containing reactive sites, the allyl group can participate in addition reactions, while the phenolic hydroxyl can form ester or ether linkages, leading to a highly crosslinked and stable network structure. This property is particularly valuable in the development of thermosetting resins and advanced composite materials.
Ester Linkage Reactivity and Hydrolysis Kinetics
The ester linkage (-COO-) in this compound is susceptible to hydrolysis , a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (in this case, a phenol). This reaction can be catalyzed by either acids or bases.
Base-catalyzed hydrolysis , also known as saponification, is generally faster and irreversible. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester group. chemrxiv.org The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the benzoate (B1203000) portion of the molecule increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis. chemrxiv.orgresearchgate.net Conversely, electron-donating groups decrease the reaction rate. chemrxiv.org
The kinetics of ester hydrolysis often follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The half-life (t1/2) of the ester under specific conditions is a key parameter used to quantify its hydrolytic stability. nih.gov
Acid-catalyzed hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
| Ester | Hydrolysis Condition | Half-life (t1/2) | Reference |
|---|---|---|---|
| Methyl benzoate | Rat Plasma | 36 min | nih.gov |
| Phenyl benzoate | Rat Plasma | 11 min | nih.gov |
| Ethyl p-bromo benzoate | Base-catalyzed | 12 min | nih.gov |
| Ethyl benzoate | Base-catalyzed | 14 min | nih.gov |
Aromatic Ring Functionalization
The two aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The reactivity and regioselectivity of these substitutions are governed by the existing substituents.
The aromatic ring bearing the phenolic hydroxyl group is highly activated towards electrophilic substitution due to the strong electron-donating effect of the -OH group. Substituents will primarily be directed to the ortho and para positions relative to the hydroxyl group. However, since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the hydroxyl group.
Common aromatic functionalization reactions include nitration (introduction of a -NO2 group), halogenation (introduction of -Br, -Cl), sulfonation (introduction of a -SO3H group), and Friedel-Crafts alkylation and acylation. These reactions provide pathways to synthesize a wide range of derivatives with tailored properties. The functionalization of the aromatic ring can significantly impact the molecule's biological activity and material properties. nih.govnih.gov
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The reactivity and orientation of substitution on the two distinct phenyl rings of this compound are governed by the electronic effects of their respective substituents. libretexts.org
The molecule possesses two benzene (B151609) rings with different substitution patterns, leading to distinct reactivities towards electrophiles.
Ring B (derived from 4-hydroxybenzoic acid): This ring contains an allyloxy group (-OCH₂CH=CH₂) and the carboxylate part of the ester linkage (-C(O)O-Ar). The allyloxy group, similar to an alkoxy group, is an activating, ortho, para-directing substituent. libretexts.org The carboxylate group is a deactivating, meta-directing group. The activating nature of the allyloxy group would therefore direct incoming electrophiles to its ortho and para positions. Since the para position is already substituted, electrophilic attack would be favored at the positions ortho to the allyloxy group.
Between the two rings, Ring A is expected to be more activated towards electrophilic substitution due to the presence of the strongly activating hydroxyl group compared to the allyloxy group on Ring B.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
| Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
| A | -OH (Hydroxyl) | Electron-donating (Resonance) | Activating | ortho, para |
| A | -OC(O)Ar (Benzoate) | Electron-withdrawing (Inductive) | Deactivating | ortho, para (from O), meta (from C=O) |
| B | -OCH₂CH=CH₂ (Allyloxy) | Electron-donating (Resonance) | Activating | ortho, para |
| B | -C(O)OAr (Carboxylate) | Electron-withdrawing (Inductive) | Deactivating | meta |
Computational Chemistry and Theoretical Modeling of 4 Hydroxyphenyl 4 Allyloxybenzoate
Prediction of Reactivity Descriptors
Global Hardness and Electronegativity:The global reactivity descriptors for 4-Hydroxyphenyl 4-allyloxybenzoate are not documented.
The absence of this fundamental computational data underscores a specific area where further research is needed. Future computational studies would be invaluable in elucidating the electronic properties and chemical reactivity of this compound, which could, in turn, inform its potential applications.
Reaction Pathway Modeling
A search for theoretical modeling of the synthesis pathways for this compound did not yield any specific studies. This type of analysis typically involves the use of computational methods, such as Density Functional Theory (DFT), to map the energy profile of a chemical reaction. Key objectives of such a study would include:
Identifying the transition states of proposed reaction mechanisms.
Calculating the activation energies for each step.
Without dedicated research, the specific transition state geometries and energetic barriers for the formation of this compound are not known.
Conformational Analysis and Energy Landscapes
No specific studies on the conformational analysis or energy landscapes of this compound were found. A conformational analysis would provide critical insights into the molecule's three-dimensional structure and flexibility, which are crucial for understanding its physical and chemical properties.
Such an investigation would typically involve:
Scanning the potential energy surface by systematically rotating the molecule's key dihedral angles (e.g., around the ester linkage and the allyloxy group).
Calculating the relative energies of the resulting conformers to identify stable, low-energy states.
Constructing an energy landscape to visualize the barriers to rotation between different conformations.
As no data is available, a table of dihedral angles and their corresponding energies for this compound cannot be provided.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful tools for understanding how molecules interact with each other in a condensed phase, which is particularly relevant for predicting the behavior of materials like liquid crystals. However, no MD simulation studies focused specifically on this compound were identified.
A typical MD study for this compound would:
Simulate a system containing many molecules of this compound over a period of time.
Analyze the trajectories to understand the formation of ordered structures.
Calculate properties such as radial distribution functions to describe the local ordering and intermolecular distances.
Investigate the role of specific interactions, like hydrogen bonding and π-π stacking, in the bulk material's properties.
The absence of such studies means there is no computational data on the collective behavior or intermolecular interaction energies for this specific compound.
Prediction and Interpretation of Spectroscopic Parameters
The prediction of spectroscopic parameters using computational methods is a standard approach for validating molecular structures and interpreting experimental data. Searches for calculated spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound did not return any specific research.
A computational spectroscopy study would generally include:
Geometry optimization of the molecule using a high level of theory.
Calculation of NMR shielding tensors to predict chemical shifts (¹H and ¹³C).
Calculation of vibrational frequencies and intensities to predict the infrared and Raman spectra.
Comparison of the theoretical data with experimental spectra to confirm assignments.
Without these computational studies, a data table comparing theoretical and experimental spectroscopic values for this compound cannot be generated.
Advanced Materials Science Applications and Polymer Chemistry
Development of Liquid Crystalline (LC) Materials
The primary application of 4-Hydroxyphenyl 4-allyloxybenzoate in materials science is in the creation of liquid crystalline (LC) materials. These materials exhibit a state of matter with properties intermediate between those of a conventional liquid and a solid crystal, making them highly responsive to external stimuli such as temperature and electric fields.
The synthesis of mesogenic monomers derived from this compound is a critical first step in the development of liquid crystalline polymers. The phenolic hydroxyl group of this compound serves as a convenient reaction site for attaching other molecular moieties to create more complex mesogenic structures.
A common synthetic route involves the esterification of 4-allyloxybenzoic acid with a suitable phenol (B47542). For instance, the reaction of 4-allyloxybenzoyl chloride (derived from 4-allyloxybenzoic acid) with a substituted phenol, such as 4-hydroxybiphenyl, in the presence of a base like triethylamine (B128534), yields a biphenyl-containing mesogen. nycu.edu.tw This modular approach allows for the synthesis of a wide array of mesogenic monomers with tailored properties by varying the phenolic component.
A representative synthesis is the preparation of 4-biphenyl 4-allyloxybenzoate. In this synthesis, 4-allyloxybenzoic acid is first converted to its more reactive acid chloride form using thionyl chloride. This acid chloride is then reacted with 4-hydroxybiphenyl in the presence of triethylamine to yield the final mesogenic monomer. nycu.edu.tw This monomer can then be incorporated into a polymer backbone.
Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where rigid, rod-like mesogenic units are attached as side chains to a flexible polymer backbone. The allyl group of this compound and its derivatives is particularly suited for incorporation into polysiloxane backbones via hydrosilylation. mdpi.com This synthetic strategy offers a high degree of control over the final polymer structure and properties.
The general approach involves the reaction of a poly(methylhydrosiloxane) (B7799882) backbone with one or more mesogenic monomers containing a terminal alkene, such as those derived from 4-allyloxybenzoic acid. The reaction is typically catalyzed by a platinum complex. By carefully controlling the stoichiometry of the reactants, the degree of substitution of the mesogenic units onto the polymer backbone can be precisely tuned. mdpi.com
For example, copolysiloxanes can be synthesized by reacting poly(methylhydrosiloxane) with a mixture of different allyloxy-containing mesogens. nycu.edu.tw This allows for the fine-tuning of the liquid crystalline properties of the resulting polymer. The characterization of these SCLCPs involves techniques such as nuclear magnetic resonance (NMR) for structural confirmation, gel permeation chromatography (GPC) for molecular weight determination, and differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to investigate their liquid crystalline phase behavior. mdpi.com
The mesophase behavior of SCLCPs containing 4-allyloxybenzoate-based mesogens is highly dependent on their molecular structure. Key factors that can be systematically varied to influence the type and temperature range of the liquid crystalline phases include:
The structure of the mesogenic side group: The introduction of different aromatic cores or terminal groups to the 4-allyloxybenzoate unit can significantly alter the mesophase behavior. For instance, incorporating a biphenyl (B1667301) unit tends to stabilize smectic and nematic phases. nycu.edu.tw
The composition of copolymers: In copolysiloxanes, the ratio of different mesogenic side groups is a powerful tool for tuning the mesophase properties. By varying the mole fraction of a chiral mesogen relative to a non-chiral 4-allyloxybenzoate-based mesogen, the pitch of a cholesteric phase can be controlled. nycu.edu.tw
The degree of polymerization: The molecular weight of the polymer backbone can also influence the phase transition temperatures. Generally, an increase in the degree of polymerization leads to higher phase transition temperatures. mdpi.com
The length and flexibility of the spacer group: Although not directly part of the initial monomer, the spacer connecting the mesogen to the backbone in other synthetic approaches plays a crucial role. Longer, more flexible spacers tend to decouple the motion of the mesogens from the backbone, promoting the formation of more ordered smectic phases.
Polymers incorporating 4-allyloxybenzoate derivatives have been shown to exhibit a rich variety of liquid crystalline phases, including cholesteric, nematic, and smectic phases.
Cholesteric Phase: By introducing a chiral comonomer alongside a mesogen like 4-biphenyl 4-allyloxybenzoate into a polysiloxane backbone, cholesteric (chiral nematic) phases can be induced. nycu.edu.tw These phases are characterized by a helical arrangement of the mesogenic side groups. The helical pitch, which determines the wavelength of light reflected by the material, is sensitive to temperature and the composition of the copolymer. Copolymers with a higher content of the chiral monomer generally exhibit a wider cholesteric temperature range. nycu.edu.tw
Nematic Phase: Nematic phases, where the mesogens have long-range orientational order but no positional order, are commonly observed in SCLCPs containing 4-allyloxybenzoate mesogens. nycu.edu.tw
Smectic Phase: Smectic phases, which possess a higher degree of order with the mesogens arranged in layers, are also prevalent. nycu.edu.twmdpi.com The tendency to form smectic phases can be enhanced by using longer alkyl chains on the mesogen or by increasing the rigidity of the mesogenic core. For example, cyclic siloxane liquid crystals containing cholesteryl-4'-allyloxybenzoate and biphenyl-4'-allyloxybenzoate mesogens have been shown to form a lamellar, smectic-like structure. mdpi.com
The specific mesophases and their transition temperatures for a series of cholesteric liquid crystalline copolysiloxanes containing 4-biphenyl 4-allyloxybenzoate are presented in the table below.
| Polymer | Mol % of Chiral Monomer | Phase Transitions (°C) |
| 1P | 10 | g 15 Ch 145 I |
| 2P | 20 | g 18 Ch 160 I |
| 3P | 30 | g 21 Ch 172 I |
| 4P | 40 | g 25 S* 80 Ch 185 I |
Data sourced from a study on cholesteric liquid crystalline copolysiloxanes. nycu.edu.tw g = glassy, Ch = cholesteric, S = chiral smectic, I = isotropic.*
Liquid crystalline elastomers (LCEs) are crosslinked liquid crystalline polymers that combine the elastic properties of rubbers with the anisotropic characteristics of liquid crystals. The allyloxy group in this compound and its derivatives provides a reactive site for crosslinking, making them suitable for the preparation of LCEs.
The synthesis of LCEs often involves a two-step crosslinking procedure. mdpi.com In the first step, a lightly crosslinked network is formed. This network can then be mechanically stretched to align the mesogenic side groups. A second crosslinking step is then carried out to fix this alignment, resulting in a monodomain LCE. These materials exhibit unique properties, such as reversible shape change in response to temperature variations.
While specific examples solely using this compound in LCEs are not detailed in the provided context, the general principles of LCE formation using similar mesogens are well-established. For instance, side-chain liquid crystal elastomers have been designed using a smectic crosslinker, resulting in both nematic and smectic A LCE films with wide stable mesophase ranges. mdpi.com The incorporation of mesogens like 4-allyloxybenzoate derivatives into an elastomeric network is expected to yield materials with interesting thermo-mechanical properties.
Functional Polymers and Copolymers
The presence of both a hydroxyl and an allyl group in this compound opens up avenues for the creation of a variety of functional polymers and copolymers. The term "functional polymer" refers to a polymer that possesses specific chemical groups that impart particular functions or allow for further chemical modification.
The allyl group is particularly versatile for polymer synthesis and modification. It can participate in various polymerization reactions, including:
Hydrosilylation: As discussed extensively above, this is a highly efficient method for grafting allyloxy-containing mesogens onto polysiloxane backbones to create SCLCPs. nycu.edu.twmdpi.com
Free-radical polymerization: The allyl group can undergo free-radical polymerization, although it is generally less reactive than acrylate (B77674) or methacrylate (B99206) groups.
Thiol-ene "click" chemistry: This is a highly efficient and selective reaction between a thiol and an alkene, which can be used for polymer synthesis and modification under mild conditions.
The hydroxyl group provides another handle for functionalization. It can be used to attach the mesogen to different polymer backbones, such as polyacrylates or polyesters, through esterification reactions. Furthermore, the hydroxyl group can be left unreacted in the final polymer to provide sites for hydrogen bonding or for later chemical modification.
Copolymerization of 4-allyloxybenzoate-derived monomers with other functional monomers is a powerful strategy to create materials with tailored properties. For example, copolymerization with chiral monomers leads to cholesteric materials with potential applications in optics and photonics. nycu.edu.tw By incorporating monomers with other functionalities, such as photochromic or fluorescent groups, multifunctional materials with responsiveness to multiple stimuli could be developed.
Synthesis and Characterization of Polymeric Systems
The synthesis of polymeric systems incorporating this compound leverages its dual functionality. The hydroxyl and allyl groups provide sites for polymerization and subsequent crosslinking reactions. One approach involves the derivatization of the hydroxyl group to create a polymerizable moiety, such as a methacrylate, followed by free-radical polymerization.
For instance, a methacrylate monomer bearing a 4-benzyloxybenzoate group can be copolymerized with other monomers like methyl methacrylate. Subsequent deprotection of the benzyl (B1604629) group yields polymers with pendant 4-hydroxybenzoate (B8730719) groups. This method allows for the controlled incorporation of the functional unit into a variety of polymer backbones.
Alternatively, ring-opening polymerization of lactide monomers derived from functionalized hydroxybenzoates, including those with allyl ether groups, has been explored. nih.gov Catalytic systems, such as a combination of a 3-O urea (B33335) catalyst and an organic base like 1-methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (MTBD), have been successfully employed for this purpose. nih.gov The resulting polyesters can be tailored in terms of molecular weight by adjusting the monomer-to-initiator ratio. nih.gov
The characterization of these polymers relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and composition of the synthesized polymers. mdpi.com Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the molecular weight and polydispersity index (PDI) of the polymers. nih.gov Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. epa.gov For liquid crystalline polymers, Polarized Optical Microscopy (POM) and Wide-Angle X-ray Diffraction (WAXD) are employed to identify and characterize the mesophases. epa.gov
Table 1: Representative Polymerization and Characterization Data
| Polymer System | Synthesis Method | Monomer(s) | Characterization Techniques | Key Findings |
|---|---|---|---|---|
| Poly(methacrylate)s with 4-hydroxybenzoate groups | Free-radical copolymerization and deprotection | Methacrylate with 4-benzyloxybenzoate, Methyl methacrylate | NMR, GPC | Successful synthesis of copolymers with pendant 4-hydroxybenzoate groups. |
| Poly(hydroxybenzoate-co-lactide) | Ring-opening polymerization | Lactide monomer from 4-allyloxy-6-alkyl-2-hydroxybenzoate | SEC, NMR | Controlled molecular weight and dispersity achieved. nih.gov |
| Mesogen-jacketed liquid-crystal polymers | Free-radical polymerization | 2,5-bis(4'-alkoxyphenyl)styrene | DSC, TGA, POM, WAXD | Polymers exhibited thermal stability and mesophase formation above Tg. epa.gov |
Crosslinked Polymer Networks
The allyl group in this compound serves as a key functional handle for creating crosslinked polymer networks. These networks exhibit enhanced thermal stability, solvent resistance, and mechanical properties. Crosslinking can be initiated through various mechanisms, including thermal curing and photo-crosslinking.
In thermosetting resin formulations, the allyl groups can undergo thermally induced polymerization, often in the presence of a radical initiator, to form a rigid, three-dimensional network. This process is particularly relevant in the development of high-performance materials for electronics and aerospace applications where heat resistance is paramount.
Photo-crosslinking offers a spatially and temporally controlled method for network formation. nih.gov Upon exposure to ultraviolet (UV) light, often in the presence of a photoinitiator, the allyl groups can react to form covalent bonds between polymer chains. nih.gov This technique is advantageous for applications requiring precise patterning, such as in the fabrication of microelectronics and biomedical devices. nih.gov The formation of crosslinks can be monitored by techniques such as infrared (IR) spectroscopy, which can track the disappearance of the allyl group's characteristic absorption bands.
Photoresponsive and Stimuli-Responsive Materials
The incorporation of this compound into polymer structures can impart photoresponsive and stimuli-responsive characteristics. The allyl group is a versatile platform for introducing photo-crosslinkable properties. Upon exposure to UV radiation, these groups can dimerize or polymerize, leading to changes in the material's properties, such as solubility and mechanical strength. nih.gov This photo-reactivity is the basis for the development of negative-tone photoresists and other photolithographic materials.
Applications in Coatings and Adhesives
The unique properties of this compound make it a valuable component in the formulation of high-performance coatings and adhesives.
UV-Curable Systems
In the field of coatings, the allyl group of this compound makes it suitable for incorporation into UV-curable systems. mdpi.com UV-curable coatings offer significant environmental and economic advantages, including rapid curing times, low energy consumption, and the absence of volatile organic compounds (VOCs). bibliotekanauki.pl When formulated into a coating with a photoinitiator, the allyl groups can participate in a rapid polymerization reaction upon exposure to UV light, leading to the formation of a hard, durable, and chemically resistant film. mdpi.com
The aromatic core of the molecule contributes to the hardness and thermal stability of the cured coating. The hydroxyl group can also be utilized to improve adhesion to various substrates through hydrogen bonding or by reacting with other functional groups in the coating formulation or on the substrate surface.
Performance Characterization in Material Formulations
The performance of coatings and adhesives containing derivatives of this compound is evaluated through a range of standardized tests. For coatings, key performance indicators include adhesion, hardness, scratch resistance, and chemical resistance. Adhesion is often assessed using cross-hatch or pull-off tests. researchgate.net Hardness can be measured by pencil hardness or pendulum hardness tests.
Self-Assembling and Supramolecular Architectures
The rigid, aromatic structure of this compound, combined with its capacity for hydrogen bonding via the hydroxyl group, makes it a candidate for the construction of self-assembling and supramolecular architectures. While specific studies on the self-assembly of this exact molecule are not widely reported, the principles of supramolecular chemistry suggest its potential.
Hydrogen bonding is a powerful tool for directing the assembly of molecules into well-defined, non-covalent structures. In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as an acceptor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of similar dihydroxy-benzoic acid derivatives has shown the formation of intricate hydrogen-bonded supramolecular assemblies.
The presence of the allyl group adds another dimension to these potential architectures. It can participate in intermolecular interactions or serve as a reactive site for post-assembly modification, allowing for the "locking-in" of the supramolecular structure through covalent bond formation. This combination of non-covalent self-assembly and subsequent covalent capture is a key strategy in the development of robust and functional nanomaterials.
Dendronized Polymers and Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. sigmaaldrich.comresearchgate.net Their synthesis can be broadly categorized into divergent and convergent approaches. sigmaaldrich.com The divergent method begins from a central core and builds outwards, while the convergent method synthesizes the dendritic wedges (dendrons) first, which are then attached to a central core. sigmaaldrich.com Dendronized polymers, a related class of materials, consist of linear polymer chains with dendritic side chains.
While direct reports on the synthesis of dendrimers or dendronized polymers using this compound are not prevalent in the reviewed literature, its chemical structure provides clear pathways for its incorporation into such architectures. The terminal hydroxyl group can serve as a reactive site for esterification or etherification reactions, allowing it to be attached to a core molecule or a growing dendron. The allyl group offers a versatile handle for further polymerization or modification through reactions such as hydrosilylation, thiol-ene coupling, or polymerization, which can be used to build the dendritic structure or to crosslink the final material.
The synthesis of dendrimers often involves the stepwise addition of generations to a core molecule. sigmaaldrich.comresearchgate.net For example, a core molecule with multiple reactive sites could be reacted with this compound. The resulting structure would then have multiple terminal allyl groups, which could be further functionalized to create the next generation of the dendrimer.
Table 1: Potential Synthetic Routes for Dendrimer Formation using this compound
| Synthetic Approach | Role of this compound | Key Reactions |
| Convergent Synthesis | Building block for dendron synthesis | Esterification of the hydroxyl group |
| Divergent Synthesis | Monomer for generation growth | Reaction of the hydroxyl group with a core, followed by functionalization of the allyl group |
| Dendronized Polymers | Side-chain precursor | Attachment to a polymer backbone via the hydroxyl or allyl group |
The resulting dendrimers or dendronized polymers could exhibit liquid crystalline properties due to the rigid benzoate (B1203000) core, leading to materials with a unique combination of dendritic architecture and self-ordering behavior. nih.govprepchem.com
Controlled Self-Assembly Mechanisms
Controlled self-assembly is a process where molecules spontaneously organize into well-defined structures. In polymer chemistry, this is a key principle for creating nanostructured materials with tailored properties. Liquid crystalline polymers (LCPs) are a prime example of materials that exhibit self-assembly, forming ordered phases such as nematic, smectic, and columnar phases. mdpi.commdpi.com
The molecular structure of this compound makes it an excellent candidate for designing polymers that undergo controlled self-assembly. The rigid and aromatic nature of the phenyl benzoate unit can act as a mesogen, the part of a molecule that induces liquid crystalline behavior. mdpi.com Polymers incorporating this unit are likely to exhibit liquid crystalline phases.
The self-assembly of such polymers can be influenced by several factors, including the nature of the polymer backbone, the length and flexibility of any spacer groups, and the nature of the terminal groups. The presence of the allyl group in this compound-based polymers offers a route to creating crosslinked networks. Photopolymerization of the allyl groups within a self-assembled liquid crystalline phase can lock in the ordered structure, leading to the formation of robust, anisotropic polymer films.
Furthermore, the introduction of specific interactions, such as hydrogen bonding through the hydroxyl group (if not used for polymerization), can direct the self-assembly process, leading to the formation of more complex and hierarchical structures. The ability of polymers to self-assemble into well-defined nanostructures is critical for applications in areas such as optical films, sensors, and separation membranes. mdpi.com
Table 2: Factors Influencing Self-Assembly of Polymers from this compound
| Structural Feature | Influence on Self-Assembly |
| Phenyl Benzoate Core | Promotes liquid crystalline phase formation (mesogenic unit) |
| Allyl Group | Allows for crosslinking and stabilization of self-assembled structures |
| Hydroxyl Group | Can participate in hydrogen bonding, directing the assembly |
| Polymer Architecture | The overall shape and connectivity of the polymer chain influences the final morphology |
In Vitro Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling and Kinetic Studies
The inhibitory effects of compounds structurally similar to 4-Hydroxyphenyl 4-allyloxybenzoate have been investigated, particularly against the enzyme tyrosinase, which is crucial in melanin (B1238610) biosynthesis.
One area of research has been on 4-(4-hydroxyphenyl)piperazine-based compounds. The initial compound, 4-(1-piperazinyl)phenol, demonstrated a promising half-maximal inhibitory concentration (IC50) of 28.9 μM against tyrosinase from Agaricus bisporus (AbTYR) and was found to be a competitive inhibitor. nih.gov Further modifications led to the development of more potent inhibitors. For instance, compounds with specific hydrophobic ortho-substituents on the aroyl moiety, such as chloro, bromo, trifluoromethyl, and methoxy (B1213986) groups at the C-2' position of the benzoyl ring, exhibited IC50 values below 5 μM, making them approximately 3.5-fold more potent than the reference compound, kojic acid (IC50 = 17.8 μM). nih.gov The compound 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone was particularly effective, with an IC50 value of 1.5 μM. nih.gov
Another class of related compounds, 4-hydroxyphenyl β-D-oligoxylosides, has also shown significant tyrosinase inhibitory activity. These compounds were synthesized enzymatically and tested for their ability to inhibit mushroom tyrosinase. The inhibitory potency increased with the number of xylose units. The IC50 values were 3.0 mM for β-Xyl-HQ, 0.74 mM for β-(Xyl)2-HQ, 0.48 mM for β-(Xyl)3-HQ, and 0.18 mM for β-(Xyl)4-HQ. nih.gov Notably, β-(Xyl)4-HQ was 35 times more potent than β-arbutin (IC50 = 6.3 mM). nih.gov Kinetic analyses revealed that these oligoxylosides act as competitive inhibitors, with Ki values of 0.20 mM, 0.29 mM, and 0.057 mM for β-(Xyl)2-HQ, β-(Xyl)3-HQ, and β-(Xyl)4-HQ, respectively. nih.gov
Table 1: Tyrosinase Inhibition by Related Compounds
| Compound | IC50 (μM) | Inhibition Type | Reference |
|---|---|---|---|
| 4-(1-piperazinyl)phenol | 28.9 | Competitive | nih.gov |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2-chlorophenyl)methanone | 2.6 | - | nih.gov |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | 1.5 | - | nih.gov |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2-bromophenyl)methanone | 4.5 | - | nih.gov |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | 4.6 | - | nih.gov |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2-methoxyphenyl)methanone | 3.5 | - | nih.gov |
| Kojic Acid (Reference) | 17.8 | - | nih.gov |
| β-Xyl-HQ | 3000 | - | nih.gov |
| β-(Xyl)2-HQ | 740 | Competitive | nih.gov |
| β-(Xyl)3-HQ | 480 | Competitive | nih.gov |
| β-(Xyl)4-HQ | 180 | Competitive | nih.gov |
| β-arbutin (Reference) | 6300 | - | nih.gov |
Antioxidant Potential and Radical Scavenging Mechanisms
The antioxidant activity of hydroxybenzoate isomers has been a subject of study. The 3- and 4-isomers of hydroxybenzoate were found to be more effective antioxidants than the 2-isomer in reducing the rate of oxygen consumption in a peroxidating methyl linoleate (B1235992) emulsion. nih.gov However, all isomers exhibited pro-oxidative behavior in the presence of iron, which was attributed to enhanced radical formation as observed through electron spin resonance spectroscopy. nih.gov The study also highlighted that the antioxidant activity of these plant phenols could be diminished in the presence of calcium due to complexation or precipitation. nih.gov
Antimicrobial and Antiviral Activity Investigations
Research into the antimicrobial properties of related compounds includes the synthesis and testing of a novel hydrophilic analogue of parabens, 1-O-(4-hydroxybenzoyl)-glycerol. This compound displayed antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum. nih.gov When compared to commercially used parabens like methylparaben, ethylparaben, and propylparaben, 1-O-(4-hydroxybenzoyl)-glycerol showed comparable or, in some instances at lower concentrations against S. aureus, higher inhibitory activity. nih.gov The enhanced water solubility of this compound suggests it may have more significant antimicrobial effects in emulsion systems. nih.gov
Cellular Receptor Binding Studies
The interaction of retinoid-related compounds with cellular receptors provides insights into their mechanisms of action. N-(4-hydroxyphenyl)retinamide (4HPR), for example, has been shown to bind to a serum protein with characteristics identical to serum retinol (B82714) binding protein (RBP). nih.gov This binding is specific, as evidenced by immunoprecipitation with RBP antibodies and competition assays with retinol. nih.gov The hydroxyl group of 4HPR is crucial for this interaction, as related compounds lacking this group or having it blocked did not show affinity for RBP. nih.gov While 4HPR did not bind to cellular retinol-binding protein (CRBP) or cellular retinoic acid-binding protein (CRABP), it did exhibit some affinity for the nuclear receptors of retinoic acid (RARs), equivalent to 15% of that of retinoic acid. nih.gov This suggests that the serum transport of 4HPR may be facilitated by RBP, and further metabolic changes might be necessary for more efficient binding to other retinoid receptors. nih.gov
Another related compound, (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid (GW7604), a derivative of (Z)-4-hydroxytamoxifen (4-OHT), has been studied for its binding to estrogen receptors (ERα and ERβ). The exchange of the dimethylaminoethoxy group in 4-OHT with an acrylic acid moiety in GW7604 resulted in a decrease in relative binding affinity (RBA) for both ERα (from 14.7% to 6.2%) and ERβ (from 60.7% to 27.1%). nih.gov The binding of GW7604 to the estrogen receptor can lead to a downregulation of the receptor. nih.gov
Gene Expression Modulation
The modulation of gene expression by related compounds often involves pathways related to oxidative stress. For instance, 4-hydroxy-2-nonenal (HNE), an end-product of polyunsaturated fatty acid oxidation, is known to activate the Nrf2 transcription factor. nih.gov This activation leads to the translocation of Nrf2 to the nucleus and subsequent transactivation of the antioxidant response element (ARE) in the promoter regions of antioxidant genes, such as heme oxygenase-1 (HO-1). nih.gov This mechanism is part of the cellular adaptive response to oxidative injury. nih.gov
Future Research Directions and Academic Outlook
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Biocatalysis)
The synthesis of 4-Hydroxyphenyl 4-allyloxybenzoate and its precursors is a critical area for innovation. Traditional batch synthesis methods, while effective, can be time-consuming and may not be the most efficient in terms of resource utilization.
Flow Chemistry: This approach offers the potential for continuous, automated synthesis with precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety. The application of flow chemistry to the esterification of 4-allyloxybenzoic acid and hydroquinone (B1673460) could significantly streamline the production of this compound.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering a green and sustainable alternative to traditional chemical catalysts. For instance, the enzymatic synthesis of 4-hydroxyphenyl β-D-oligoxylosides has been demonstrated using a recombinant oligoxylosyl transfer enzyme. nih.gov This highlights the potential for developing biocatalytic routes for the synthesis of this compound, potentially starting from renewable feedstocks. Research into microbial synthesis of precursors like 4-hydroxybenzoic acid from L-tyrosine further supports the feasibility of this approach. nih.gov
Advanced Material Design and Engineering (e.g., Nanocomposites, Hybrid Materials)
The unique properties of this compound, particularly its potential liquid crystalline behavior, make it an attractive component for the design of advanced materials.
Nanocomposites: Incorporating nanoparticles into a liquid crystal matrix can lead to materials with enhanced properties. For example, the addition of metallic or ceramic nanoparticles to liquid crystals based on this compound could result in nanocomposites with improved thermal stability, electrical conductivity, or optical properties.
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of new materials.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the molecular structure, electronic properties, and intermolecular interactions of this compound. researchgate.net This can provide valuable insights into its liquid crystalline behavior and guide the design of new molecules with desired properties.
Experimental Validation: The predictions from computational models must be validated through rigorous experimental characterization. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and polarized optical microscopy are essential for confirming the liquid crystalline phases and transition temperatures of materials based on this compound. This iterative process of prediction and validation will be key to developing a deeper understanding of structure-property relationships.
Sustainable Synthesis and Application Pathways
There is a growing emphasis on developing sustainable chemical processes that minimize environmental impact and utilize renewable resources.
Green Chemistry Principles: The synthesis of this compound and its intermediates can be improved by adhering to the principles of green chemistry. This includes using less hazardous reagents, reducing waste, and improving energy efficiency. For example, developing catalytic systems that can operate under milder conditions would be a significant step towards a more sustainable synthesis. The use of greener reagents like trichloroisocyanuric acid in related syntheses showcases this trend. rsc.org
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into the production of key precursors from renewable resources, such as the microbial synthesis of hydroquinone from glucose, is a critical step in this direction. nih.gov
Interdisciplinary Research Opportunities
The diverse potential applications of this compound necessitate a collaborative approach that spans multiple scientific disciplines.
Materials Science and Engineering: Collaboration between chemists and materials scientists is essential for designing and fabricating novel materials with tailored properties. This includes the development of liquid crystal displays, optical films, and other advanced functional materials.
Biology and Medicine: The structural similarity of this compound to other biologically active phenolic compounds suggests potential applications in the life sciences. For instance, related hydroxyphenyl derivatives have been investigated for their therapeutic properties, such as anti-inflammatory and antioxidant activities. chemicalbook.com Interdisciplinary research could explore the potential of this compound and its derivatives in drug delivery, diagnostics, and other biomedical applications.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-hydroxyphenyl 4-allyloxybenzoate, and how can purity be optimized?
Methodological Answer: The synthesis of aryl benzoate esters like this compound typically involves esterification between a phenolic hydroxyl group and a carboxylic acid derivative (e.g., acid chlorides or anhydrides). For example:
Coupling Reaction : Use 4-hydroxyphenol and 4-allyloxybenzoyl chloride in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .
Purity Optimization : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC or NMR to detect unreacted starting materials or side products (e.g., diesters) .
Q. Key Considerations :
Q. Q2. How can spectroscopic techniques distinguish this compound from structurally similar esters?
Methodological Answer: Combine 1H/13C NMR , FTIR , and HRMS to resolve structural ambiguities:
- NMR :
- HRMS : Confirm molecular ion [M+H]+ at m/z 286.24 (C₁₆H₁₄O₄) and fragment ions (e.g., loss of allyloxy group, m/z 137.02 for 4-hydroxybenzoate) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex mixtures .
Advanced Research Questions
Q. Q3. How does the allyloxy substituent influence the thermal stability and mesomorphic behavior of this compound in liquid crystal research?
Methodological Answer: The allyloxy group introduces conformational flexibility and π-electron density, affecting phase transitions:
DSC Analysis : Compare melting points (Tm) and clearing points (Ti) with non-allylated analogs. Allyl groups typically lower Tm due to reduced crystallinity but may enhance nematic phase stability .
Polarized Optical Microscopy : Observe texture changes (e.g., schlieren patterns) to identify smectic/nematic phases. Allyloxy derivatives often exhibit broader mesophase ranges .
Data Contradiction Alert : Some studies report allyl groups destabilizing smectic phases—reconcile by evaluating alkyl chain length effects .
Q. Q4. What strategies mitigate oxidative degradation of the allyloxy group in this compound during biological assays?
Methodological Answer: The allyl moiety is prone to oxidation (e.g., epoxidation or radical-mediated cleavage):
Antioxidant Additives : Include 0.1% BHT or ascorbic acid in assay buffers to scavenge radicals .
Anaerobic Conditions : Conduct experiments under nitrogen/argon to limit O₂ exposure .
Stability Monitoring : Use LC-MS to track degradation products (e.g., epoxy or diol derivatives) over time .
Validation : Compare results with allyl-protected analogs (e.g., propargyl or benzyl ethers) to isolate degradation effects .
Q. Q5. How can computational modeling predict the pharmacokinetic behavior of this compound?
Methodological Answer: Leverage in silico tools to estimate ADME properties:
LogP Calculation : Use Molinspiration or SwissADME to predict logP (~2.8), indicating moderate lipophilicity .
Metabolism Prediction : CYP450 isoforms (e.g., CYP3A4) may oxidize the allyl group—validate via human liver microsome assays .
Docking Studies : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Limitation : Computational models may underestimate ester hydrolysis rates in vivo; validate with in vitro plasma stability assays .
Data Interpretation and Contradictions
Q. Q6. How should researchers address discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Contradictions may arise from:
Purity Variability : Ensure ≥95% purity (via HPLC) and quantify trace impurities (e.g., residual phenols) that may antagonize activity .
Assay Conditions : Standardize solvent (DMSO concentration ≤0.1%), pH, and cell lines (e.g., HepG2 vs. RAW264.7 for cytotoxicity) .
Control Experiments : Compare with structurally related esters (e.g., methyl 4-hydroxybenzoate) to isolate substituent effects .
Case Study : If one study reports antimicrobial activity while another does not, test against the same microbial strains under identical nutrient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
